
4-Amino-3-(cyclobutylmethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-(cyclobutylmethoxy)benzoic acid is an organic compound with a complex structure that includes an amino group, a cyclobutylmethoxy group, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(cyclobutylmethoxy)benzoic acid typically involves multiple steps. One common approach is to start with a benzoic acid derivative and introduce the cyclobutylmethoxy group through a nucleophilic substitution reaction. The amino group can be introduced via a reduction reaction of a nitro precursor. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3-(cyclobutylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzoic acid derivatives, while reduction can produce various amines.
Applications De Recherche Scientifique
4-Amino-3-(cyclobutylmethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Amino-3-(cyclobutylmethoxy)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclobutylmethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-3-hydroxybenzoic acid: This compound has a hydroxyl group instead of a cyclobutylmethoxy group.
4-Amino-3-methoxybenzoic acid: This compound has a methoxy group instead of a cyclobutylmethoxy group.
4-Amino-3-chlorobenzoic acid: This compound has a chlorine atom instead of a cyclobutylmethoxy group.
Uniqueness
4-Amino-3-(cyclobutylmethoxy)benzoic acid is unique due to the presence of the cyclobutylmethoxy group, which can impart distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C12H15NO3 |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
4-amino-3-(cyclobutylmethoxy)benzoic acid |
InChI |
InChI=1S/C12H15NO3/c13-10-5-4-9(12(14)15)6-11(10)16-7-8-2-1-3-8/h4-6,8H,1-3,7,13H2,(H,14,15) |
Clé InChI |
QKDNIJSFTPBGPM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)COC2=C(C=CC(=C2)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine](/img/structure/B12087592.png)
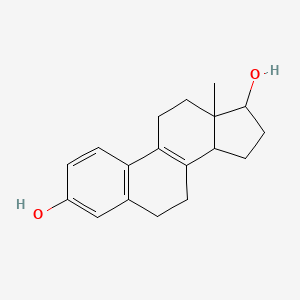
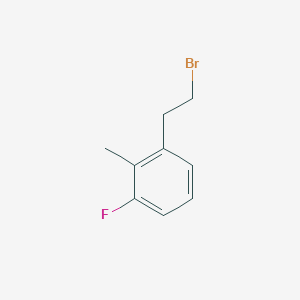

![Ferrocene, [1-(acetyloxy)ethyl]-](/img/structure/B12087610.png)
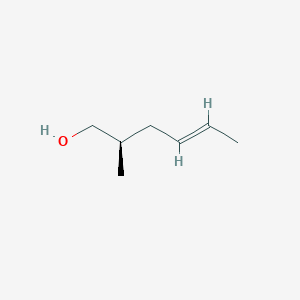
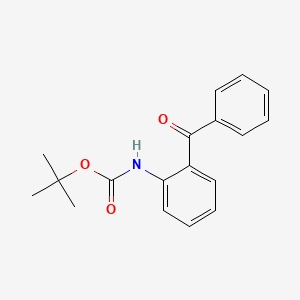
amine](/img/structure/B12087637.png)
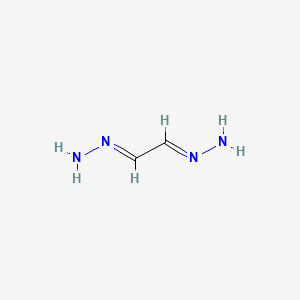
![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrobromide](/img/structure/B12087650.png)
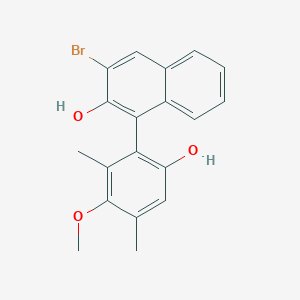
![6-[2-(4,6-Dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12087659.png)


